Dual‑Functional Handle: Hydroxy + Nitro Groups Enable Orthogonal Derivatisation That Des‑Hydroxy Analogs Cannot Match
N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide possesses two chemically distinct functional groups: a secondary alcohol (oxidizable to a ketone, esterifiable, or displaceable) and a nitro group (reducible to an amine for further coupling). In contrast, the des‑hydroxy comparator N-(4‑nitrophenyl)oxalamide (CAS 41116‑36‑3) offers only the nitro handle, limiting its utility to a single derivatisation pathway . This bifunctionality is quantitatively reflected in the number of distinct reaction sites: two vs. one, which directly translates into higher synthetic versatility for library construction or bioconjugation .
| Evidence Dimension | Number of chemically addressable functional groups |
|---|---|
| Target Compound Data | 2 (secondary –OH + 4‑NO₂‑phenyl) |
| Comparator Or Baseline | N-(4‑nitrophenyl)oxalamide (CAS 41116‑36‑3): 1 (4‑NO₂‑phenyl only) |
| Quantified Difference | 2‑fold increase in functional handles |
| Conditions | Structural analysis; no biological assay required |
Why This Matters
For procurement in synthetic chemistry workflows, a bifunctional scaffold reduces the number of synthetic steps needed to install a second conjugation site, saving time and cost.
